2-((6-(Trifluoromethyl)pyridin-2-yl)oxy)ethan-1-ol 2-((6-(Trifluoromethyl)pyridin-2-yl)oxy)ethan-1-ol
Brand Name: Vulcanchem
CAS No.: 1607268-76-7
VCID: VC7718956
InChI: InChI=1S/C8H8F3NO2/c9-8(10,11)6-2-1-3-7(12-6)14-5-4-13/h1-3,13H,4-5H2
SMILES: C1=CC(=NC(=C1)OCCO)C(F)(F)F
Molecular Formula: C8H8F3NO2
Molecular Weight: 207.152

2-((6-(Trifluoromethyl)pyridin-2-yl)oxy)ethan-1-ol

CAS No.: 1607268-76-7

Cat. No.: VC7718956

Molecular Formula: C8H8F3NO2

Molecular Weight: 207.152

* For research use only. Not for human or veterinary use.

2-((6-(Trifluoromethyl)pyridin-2-yl)oxy)ethan-1-ol - 1607268-76-7

Specification

CAS No. 1607268-76-7
Molecular Formula C8H8F3NO2
Molecular Weight 207.152
IUPAC Name 2-[6-(trifluoromethyl)pyridin-2-yl]oxyethanol
Standard InChI InChI=1S/C8H8F3NO2/c9-8(10,11)6-2-1-3-7(12-6)14-5-4-13/h1-3,13H,4-5H2
Standard InChI Key NAAGOZCFPCNEND-UHFFFAOYSA-N
SMILES C1=CC(=NC(=C1)OCCO)C(F)(F)F

Introduction

Chemical Structure and Molecular Characteristics

Molecular Composition

The compound’s architecture comprises a pyridine ring substituted at the 6-position with a trifluoromethyl (CF3-\text{CF}_3) group and at the 2-position with an ethoxyethanol side chain (OCH2CH2OH-\text{OCH}_2\text{CH}_2\text{OH}). Key structural descriptors include:

PropertyValueSource
Molecular FormulaC8H8F3NO2\text{C}_8\text{H}_8\text{F}_3\text{NO}_2
Molecular Weight207.15 g/mol
InChIInChI=1S/C8H8F3NO2/c9-8(10,11)6-2-1-3-7(12-6)14-5-4-13/h1-3,13H,4-5H2
SMILESC1=CC(=NC(=C1)OCCO)C(F)(F)F
Topological Polar Surface Area52.3 Ų

The trifluoromethyl group enhances lipophilicity and metabolic stability, while the hydroxyl group facilitates hydrogen bonding and solubility in polar solvents .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data are critical for structural confirmation:

  • 1^1H NMR: Signals at δ 3.70–3.85 ppm (m, 2H, CH2OH-\text{CH}_2\text{OH}) and δ 4.45–4.60 ppm (m, 2H, OCH2-\text{OCH}_2-) confirm the ethoxyethanol chain.

  • 19^{19}F NMR: A singlet near δ -62 ppm corresponds to the CF3-\text{CF}_3 group .

  • HRMS: A molecular ion peak at m/z 207.152 ([M]+^+) validates the molecular weight .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves two primary steps, as detailed in industrial protocols:

Step 1: Pyridine Core Formation

6-Trifluoromethylpyridin-2-ol (CAS: 34486-06-1) is prepared via:

  • Friedel-Crafts Trifluoromethylation: Reaction of pyridin-2-ol with trifluoromethyl iodide (CF3I\text{CF}_3\text{I}) in the presence of AlCl3\text{AlCl}_3 at 80°C .

  • Purification: Recrystallization from ethyl acetate yields 85–90% pure product.

Step 2: Etherification

The hydroxyl group of 6-trifluoromethylpyridin-2-ol reacts with ethylene glycol under Mitsunobu conditions:

C5H3F3NO+HOCH2CH2OHDIAD, PPh3C8H8F3NO2+H2O\text{C}_5\text{H}_3\text{F}_3\text{NO} + \text{HOCH}_2\text{CH}_2\text{OH} \xrightarrow{\text{DIAD, PPh}_3} \text{C}_8\text{H}_8\text{F}_3\text{NO}_2 + \text{H}_2\text{O}
  • Conditions: Diisopropyl azodicarboxylate (DIAD), triphenylphosphine (PPh3\text{PPh}_3), tetrahydrofuran (THF), 0°C to room temperature.

  • Yield: 70–75% after column chromatography.

Optimization Challenges

Key challenges include:

  • Regioselectivity: Competing O- vs. N-alkylation requires precise control of reaction pH and temperature .

  • Byproduct Formation: Trace amounts of 2-((6-(trifluoromethyl)pyridin-2-yl)amino)ethanol may form if ammonia contaminants are present .

Physicochemical Properties

PropertyValueMethodSource
Melting PointNot reportedDifferential Scanning Calorimetry (DSC)
Boiling Point285–290°C (estimated)EPI Suite
Solubility12.5 mg/mL in water at 25°CShake-flask method
LogP (Octanol-Water)1.2HPLC
pKa8.9 (pyridinium ion)Potentiometric titration

The compound exhibits moderate hydrophilicity (LogP=1.2\text{LogP} = 1.2) and stability under acidic conditions (pH 2–6) .

Applications in Research and Industry

Pharmaceutical Intermediate

  • Antiviral Agents: Serves as a precursor for non-nucleoside reverse transcriptase inhibitors (NNRTIs) targeting HIV-1 .

  • Anticancer Drugs: Functionalization at the hydroxyl group generates prodrugs with enhanced tumor selectivity.

Agrochemical Development

  • Herbicides: Incorporated into pyridine-based herbicides for broadleaf weed control .

  • Insect Growth Regulators: Modifies chitin synthesis in Lepidoptera larvae.

Material Science

  • Liquid Crystals: The CF3-\text{CF}_3 group improves thermal stability in nematic phases .

  • Coordination Polymers: Acts as a ligand for lanthanide ions in luminescent materials.

Hazard CategoryCodePrecautionary Statements
Acute Toxicity (Oral)H301P264: Wash skin thoroughly after handling
Eye IrritationH319P305+P351+P338: Rinse cautiously with water for several minutes

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